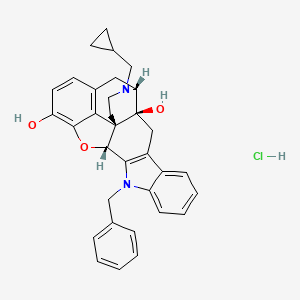

N-Benzylnaltrindole (hydrochloride)

Description

Overview of Opioid Receptor Families and Ligand Diversity

The opioid receptor system is primarily composed of three classical receptor types: mu (µ), delta (δ), and kappa (κ). jove.comhealthline.com These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are distributed throughout the nervous system and other tissues. jove.comnih.gov A fourth receptor, the nociceptin/orphanin FQ (NOP) receptor, is also considered part of this family. nih.gov

Each opioid receptor family interacts with a diverse array of ligands, which can be broadly categorized as:

Endogenous Opioids: These are naturally occurring peptides within the body. Key examples include enkephalins, which show a preference for DORs, endorphins, which primarily target MORs, and dynorphins, the endogenous ligands for KORs. healthline.comnih.gov

Exogenous Opioids: This category includes alkaloids derived from the opium poppy, such as morphine, and synthetic or semi-synthetic compounds like fentanyl and heroin. nih.gov These substances are known for their potent analgesic effects, primarily mediated through the mu-opioid receptor. youtube.com

The structural diversity of these ligands allows for varied interactions with the receptor binding sites, leading to a spectrum of pharmacological effects. nih.gov This concept, known as ligand-directed signaling or biased agonism, suggests that different ligands can stabilize distinct receptor conformations, thereby preferentially activating certain intracellular signaling pathways over others. nih.gov

Table 1: Overview of Opioid Receptor Families

| Receptor Family | Primary Endogenous Ligands | General Functions |

| Mu (µ) | Endorphins, Endomorphins | Analgesia, euphoria, respiratory depression, sedation healthline.comnih.gov |

| Delta (δ) | Enkephalins | Analgesia, mood regulation, reduction of anxiety healthline.comnih.gov |

| Kappa (κ) | Dynorphins | Analgesia, diuresis, dysphoria healthline.comnih.gov |

| Nociceptin (NOP/ORL-1) | Nociceptin/Orphanin FQ | Modulation of pain and other physiological processes nih.gov |

The Role of Delta Opioid Receptors in Neurobiological Processes

Delta opioid receptors (DORs) are widely expressed in the brain and are implicated in a range of neurobiological functions distinct from those of the mu and kappa receptors. nih.gov Activation of DORs has been shown to produce significant analgesia, particularly in models of chronic and inflammatory pain. nih.gov

Beyond pain modulation, DORs play a crucial role in emotional responses and mood regulation. healthline.comnih.gov Preclinical studies have demonstrated that DOR activation can produce anxiolytic- and antidepressant-like effects, suggesting its potential as a therapeutic target for mood disorders. nih.gov Furthermore, DORs are involved in learning and memory processes, as well as the modulation of reward pathways, although their precise role in addiction remains an area of active investigation. nih.govyoutube.com

N-Benzylnaltrindole (hydrochloride) as a Key Pharmacological Tool for DOR Research

The development of selective antagonists has been instrumental in elucidating the specific functions of different opioid receptor subtypes. N-Benzylnaltrindole (BNTI), and its hydrochloride salt, is a highly potent and selective antagonist for the delta-opioid receptor, particularly the δ₂ subtype. nih.govtocris.com Its synthesis involves the derivatization of the indolic nitrogen of naltrindole (B39905) with a benzyl (B1604629) group. nih.gov

The key characteristics that make N-Benzylnaltrindole (hydrochloride) an invaluable research tool include:

High Selectivity: It exhibits a strong preference for DORs over MORs and KORs, allowing researchers to isolate and study the effects mediated specifically by DORs. nih.gov

Potent Antagonism: It effectively blocks the binding of endogenous and exogenous DOR agonists, enabling the investigation of the consequences of DOR blockade. nih.gov

Long Duration of Action: In vivo studies have shown that N-Benzylnaltrindole has a prolonged antagonist effect, making it suitable for experiments requiring sustained receptor blockade. nih.govtocris.com

By using N-Benzylnaltrindole, scientists can probe the physiological and behavioral roles of the DOR system with a high degree of specificity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H33ClN2O3 |

|---|---|

Molecular Weight |

541.1 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |

InChI |

InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27-,31+,32+,33-;/m1./s1 |

InChI Key |

KDEBSUYWJUBPCB-REBVNRAYSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of N Benzylnaltrindole Hydrochloride

Historical and Current Synthetic Routes

N-Benzylnaltrindole (BNTI) is a potent and selective antagonist for the delta-opioid receptor, making it a valuable tool in neuroscience research. Its synthesis is rooted in the chemical manipulation of the morphinan (B1239233) alkaloid structure, primarily derived from naltrexone (B1662487).

Derivatization of Naltrindole (B39905) and Related Morphinan Structures

The synthesis of N-Benzylnaltrindole is a multi-step process that begins with a more readily available morphinan precursor, naltrexone. The core of this transformation involves the construction of the characteristic indole (B1671886) ring fused to the C-ring of the morphinan skeleton.

The foundational step is the synthesis of naltrindole itself. A key historical and still relevant method for this is the Fischer indolization of naltrexone. nih.gov This reaction involves the condensation of naltrexone with a suitable hydrazine (B178648) derivative under acidic conditions to form the indole moiety. The regio-orientation of this newly fused indole ring is critical for the compound's potent delta-opioid receptor antagonist activity. nih.govumn.edu Studies have confirmed that the specific fusion to the 6,7-positions of the morphinan system is optimal for high-affinity binding to the delta-opioid receptor. nih.gov

Once naltrindole is obtained, the final step is the introduction of the benzyl (B1604629) group onto the indole nitrogen. This is typically achieved through an N-alkylation reaction. While direct benzylation can be performed, a common and efficient method for creating such secondary amines is indirect reductive amination. nih.gov This process would involve reacting naltrindole with benzaldehyde (B42025) to form an intermediate imine (or iminium ion), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield N-Benzylnaltrindole. nih.gov The resulting compound is often converted to its hydrochloride salt to improve its stability and solubility for experimental use. nih.govmdpi.com

The general synthetic pathway can be summarized as:

Starting Material: Naltrexone

Key Reaction: Fischer indolization to form the fused indole ring, yielding Naltrindole. nih.gov

Final Step: N-benzylation of the naltrindole's indole nitrogen, often via reductive amination, to produce N-Benzylnaltrindole. nih.gov

Strategic Use of Protecting Groups in Synthesis (e.g., Methoxymethyl Acetal)

In the synthesis of complex molecules like N-Benzylnaltrindole, protecting groups are essential tools to ensure chemo-selectivity. numberanalytics.comjocpr.com These chemical moieties temporarily mask reactive functional groups, preventing them from participating in unintended side reactions during a synthetic sequence. numberanalytics.com The synthesis of naltrindole and its derivatives from naltrexone involves several functional groups with varying reactivities, such as a phenolic hydroxyl, a tertiary amine, a ketone, and a secondary alcohol, necessitating a careful protection strategy. wikipedia.org

For instance, during the Fischer indolization reaction, which is typically conducted under harsh acidic and high-temperature conditions, the phenolic hydroxyl group at the 3-position and the hydroxyl group at the 14-position of the naltrexone molecule are vulnerable. To prevent unwanted reactions like etherification or degradation, these hydroxyl groups are often protected.

A common strategy involves converting the hydroxyl groups into ethers or acetals, which are stable under the reaction conditions but can be easily removed later. While the specific use of Methoxymethyl acetal (B89532) (MOM ether) is a plausible strategy for hydroxyl protection, other groups like benzyl or silyl (B83357) ethers are also widely used in complex natural product synthesis. jocpr.com After the desired modification, such as the indole ring formation, is complete, the protecting groups are removed in a deprotection step to reveal the original functional groups, yielding the final product. The choice of protecting group is critical and depends on its stability to the reaction conditions and the mildness of the conditions required for its subsequent removal. jocpr.com

Development of Electrophilic Analogues for Covalent Binding Studies

To investigate the binding interactions between a ligand and its receptor, researchers often design analogues that can form a permanent, covalent bond. nih.gov For N-Benzylnaltrindole, this has been achieved by introducing electrophilic "warheads" into the structure. These reactive groups can form a covalent link with nucleophilic amino acid residues (like cysteine or lysine) within the receptor's binding pocket. researchgate.net

A key strategy has been to use the N-benzyl group of N-Benzylnaltrindole as a scaffold to attach these electrophilic moieties. nih.gov In one such study, researchers synthesized a series of electrophilic analogues by placing isothiocyanate (-N=C=S) or haloacetamide (-NHC(O)CH₂X) groups at the ortho, meta, or para positions of the benzyl ring. nih.gov

The rationale is that the core naltrindole structure guides the molecule to the delta-opioid receptor, and the electrophilic group on the benzyl "tail" can then react with a nearby nucleophile, permanently labeling the receptor. nih.gov Interestingly, this derivatization had varied effects on the compound's pharmacology. The ortho- and para-isothiocyanate analogues acted as irreversible delta-opioid receptor antagonists, as expected. nih.gov However, the meta-isothiocyanate derivative was found to be a potent and irreversible delta-selective agonist, suggesting it may bind covalently to a different, agonist-specific site on the receptor. nih.gov

Below is a table summarizing some of the electrophilic N-benzylnaltrindole analogues developed for these studies.

| Compound Type | Position of Electrophile on Benzyl Ring | Pharmacological Activity | Binding Mechanism | Reference |

| Isothiocyanate | ortho | δ-selective antagonist | Covalent/Irreversible | nih.gov |

| Isothiocyanate | meta | δ-selective agonist | Covalent/Irreversible | nih.gov |

| Isothiocyanate | para | δ-selective antagonist | Covalent/Irreversible | nih.gov |

| Haloacetamide | ortho, meta, para | δ-selective antagonist | Covalent/Irreversible | nih.gov |

| Acetamide (Control) | ortho, meta, para | δ-selective antagonist | Non-covalent/Reversible | nih.gov |

Radiosynthesis of N-Benzylnaltrindole Analogues for Molecular Imaging

Molecular imaging techniques, particularly Positron Emission Tomography (PET), allow for the non-invasive study of receptors and other molecular targets within the living brain. nih.gov This requires radiolabeling a selective ligand, like an analogue of N-Benzylnaltrindole, with a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, half-life ≈ 20 minutes) or Fluorine-18 (¹⁸F, half-life ≈ 110 minutes).

The radiosynthesis of a PET tracer is a highly specialized and time-sensitive process. It involves introducing the radionuclide into a precursor molecule in the final step of the synthesis to maximize the radioactivity of the final product. For a compound like an N-Benzylnaltrindole analogue, this could involve several strategies.

One common method for ¹¹C-labeling is ¹¹C-methylation, using [¹¹C]methyl iodide or [¹¹C]methyl triflate to alkylate a suitable precursor. For example, a desmethyl precursor of an N-Benzylnaltrindole analogue could be rapidly methylated at a specific nitrogen or oxygen position.

More advanced techniques, such as copper-mediated ¹¹C-cyanation, have been developed to create more complex PET radiotracers. nih.gov In a process analogous to the synthesis of the kappa-opioid receptor tracer [¹¹C]LY2795050, a precursor molecule containing a boronic acid pinacol (B44631) ester (BPin) could be reacted with [¹¹C]hydrogen cyanide in the presence of a copper catalyst. nih.gov This would introduce a ¹¹C-nitrile group, which could be a target structure itself or be further converted. The synthesized radiotracer must then be rapidly purified, formulated, and subjected to quality control checks before it can be used for PET imaging. nih.gov Such studies would enable researchers to visualize the distribution and density of delta-opioid receptors in the brain in real-time, providing invaluable data for understanding their role in health and disease.

Receptor Pharmacology of N Benzylnaltrindole Hydrochloride

Affinities and Binding Profiles at Opioid Receptors

N-benzylnaltrindole is a derivative of naltrindole (B39905), an established delta-opioid receptor antagonist. nih.gov The addition of a benzyl (B1604629) group to the indolic nitrogen of naltrindole results in a compound that maintains high affinity and selectivity for the delta-opioid receptor. nih.gov

Selective Antagonism of Delta Opioid Receptors

Research has consistently demonstrated that N-benzylnaltrindole acts as a selective antagonist for delta-opioid receptors. nih.govnih.gov This selectivity is a key feature of its pharmacological profile, making it a valuable tool for distinguishing the roles of delta-opioid receptors from other opioid receptor types in various physiological and pathological processes. nih.gov

Comparative Binding to Mu and Kappa Opioid Receptors

While N-benzylnaltrindole exhibits a strong affinity for delta-opioid receptors, its binding to mu and kappa opioid receptors is considerably lower. This differential binding affinity underscores its selectivity. In vitro studies have shown that it has little to no activity at mu and kappa receptors. acs.org This selectivity is crucial for its use in research to isolate and study the specific functions of delta-opioid receptors.

Table 1: Comparative Opioid Receptor Binding Affinities of N-Benzylnaltrindole (hydrochloride)

| Opioid Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. Mu | Selectivity vs. Kappa |

| Delta (δ) | High | High | High |

| Mu (μ) | Low | - | - |

| Kappa (κ) | Low | - | - |

Note: Specific Ki values can vary between studies and experimental conditions. This table provides a qualitative representation of relative affinities.

Functional Antagonism Studies

The antagonistic properties of N-benzylnaltrindole have been characterized through various functional assays, which measure the biological response following receptor activation or blockade.

In Vitro Functional Assays (e.g., [³⁵S]GTPγS Binding, Dynamic Mass Redistribution)

Functional assays are critical for understanding how a ligand, such as N-benzylnaltrindole, affects receptor signaling.

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G proteins, which are coupled to opioid receptors. nih.govresearchgate.net When an agonist binds to the receptor, it stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit. nih.gov As an antagonist, N-benzylnaltrindole would be expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding, and studies have confirmed its antagonist activity at delta-opioid receptors using this method. researchgate.net

Dynamic Mass Redistribution (DMR): While specific DMR data for N-benzylnaltrindole is not detailed in the provided context, this label-free technology is used to monitor real-time changes in cellular mass distribution upon receptor activation. An antagonist like N-benzylnaltrindole would block the DMR signal induced by a delta-opioid receptor agonist.

Assessment of Functional Selectivity

Functional selectivity refers to the ability of a ligand to preferentially block the function of one receptor subtype over others. In the case of N-benzylnaltrindole, functional assays have confirmed its high selectivity as a delta-opioid receptor antagonist. For example, in preparations like the mouse vas deferens, which is rich in delta-opioid receptors, N-benzylnaltrindole effectively antagonizes the effects of delta-selective agonists. nih.govacs.org

Delta Opioid Receptor Subtype Selectivity (DOR1 vs. DOR2)

The delta-opioid receptor has been proposed to exist in at least two subtypes, delta1 (DOR1) and delta2 (DOR2). nih.gov N-benzylnaltrindole has been characterized as a potent and selective antagonist for the delta2 (DOR2) subtype. nih.govtocris.com This subtype selectivity is a significant aspect of its pharmacology, allowing researchers to investigate the distinct physiological roles of DOR1 and DOR2. tocris.com The development of N-benzylnaltrindole and its derivatives has provided valuable tools for studying the in vivo functions of the DOR2 subtype, particularly due to its long-lasting antagonist effects. nih.gov

Table 2: Summary of N-Benzylnaltrindole (hydrochloride) Receptor Pharmacology

| Pharmacological Property | Finding |

| Primary Target | Delta (δ) Opioid Receptor |

| Receptor Affinity | High affinity for δ receptors, low for μ and κ receptors |

| Functional Activity | Selective antagonist |

| Functional Assays | Inhibits agonist-stimulated [³⁵S]GTPγS binding |

| Subtype Selectivity | Selective for the delta2 (DOR2) subtype |

Pharmacological Characterization of δ2-Selectivity

N-Benzylnaltrindole (BNTI) is a potent and highly selective antagonist for the delta-2 (δ2) opioid receptor subtype. nih.govnih.govtocris.com This selectivity has been demonstrated in various in vitro and in vivo studies. The addition of a benzyl group to the indolic nitrogen of naltrindole results in a compound that retains delta-opioid receptor antagonist activity and selectivity. nih.gov

In studies using mouse vas deferens (MVD) preparations, which are rich in δ-opioid receptors, N-benzylnaltrindole and its analogues have been shown to be selective δ-opioid receptor antagonists. nih.gov For instance, certain electrophilic derivatives of N-benzylnaltrindole, such as the o- and p-isothiocyanates and haloamides, were found to be selective δ-opioid receptor antagonists in MVD preparations. nih.gov However, it is noteworthy that some derivatives exhibited lower δ2/δ1 selectivity ratios compared to the parent compound, BNTI, in mouse antinociceptive assays. nih.gov

The table below summarizes the in vitro antagonist activities of N-Benzylnaltrindole and related compounds at different opioid receptors.

| Compound | δ (MVD) Ke (nM) | μ (GPI) Ke (nM) | κ (GPI) Ke (nM) | Receptor Selectivity (μ/δ) | Receptor Selectivity (κ/δ) |

| N-Benzylnaltrindole (BNTI) | 0.28 ± 0.04 | 12 ± 2 | 250 ± 30 | 43 | 890 |

| o-NCS-BNTI | 0.60 ± 0.08 | 35 ± 5 | >1000 | 58 | >1670 |

| p-NCS-BNTI | 1.1 ± 0.2 | 48 ± 7 | >1000 | 44 | >910 |

| o-NHCOMe-BNTI | 0.45 ± 0.06 | 25 ± 4 | 450 ± 60 | 56 | 1000 |

| m-NHCOMe-BNTI | 0.35 ± 0.05 | 18 ± 3 | 380 ± 50 | 51 | 1090 |

| p-NHCOMe-BNTI | 0.52 ± 0.07 | 30 ± 5 | >1000 | 58 | >1920 |

Data adapted from Korlipara et al., J. Med. Chem. 1995, 38, 1337-1343.

Implications for Differential DOR Subtype Function

The δ2-selectivity of N-benzylnaltrindole has been instrumental in elucidating the distinct physiological roles of δ-opioid receptor (DOR) subtypes. The existence of at least two subtypes of DORs, δ1 and δ2, has been proposed based on pharmacological evidence. The ability of BNTI to selectively block δ2 receptors allows researchers to differentiate the functions mediated by this subtype from those mediated by δ1 receptors.

The differential effects of δ-opioid agonists and antagonists in various tissues and behavioral models provide strong evidence for the functional divergence of DOR subtypes. The use of δ2-selective antagonists like N-benzylnaltrindole is crucial for dissecting the specific contributions of the δ2 receptor to processes such as analgesia, tolerance, and physical dependence.

Kinetic Aspects of Receptor Interaction

Duration of Receptor Antagonism

A significant characteristic of N-benzylnaltrindole is its long duration of action as a δ-opioid receptor antagonist in vivo. nih.govtocris.com Studies in mice have demonstrated that the δ-selective antagonism produced by N-benzylnaltrindole can last for as long as five days following a single administration. nih.gov This prolonged action makes it a valuable tool for in vivo studies where sustained blockade of δ2 receptors is required. nih.gov The long-lasting effect is attributed to the N-benzyl substitution on the naltrindole scaffold. nih.gov

Irreversible Binding Mechanisms of Electrophilic Analogues

To develop selective affinity labels for the δ-opioid receptor, electrophilic moieties have been incorporated into the N-benzylnaltrindole structure. nih.gov Analogues containing isothiocyanate and haloacetamide groups have been synthesized and evaluated for their binding characteristics. nih.gov

The o- and p-isothiocyanate derivatives of N-benzylnaltrindole have been shown to act as selective δ-opioid receptor antagonists. nih.gov Notably, the antagonistic effect of these compounds in the mouse vas deferens preparation was observed to increase with time, suggesting a covalent binding mechanism. nih.gov This wash-resistant antagonism points towards an irreversible interaction with the receptor. nih.gov

Interestingly, the m-isothiocyanate analogue was found to be a δ-selective and irreversible agonist in the MVD, suggesting it may bind covalently to an agonist recognition site on the receptor. nih.gov These findings highlight how the position of the electrophilic group on the benzyl ring can dramatically alter the pharmacological profile from an irreversible antagonist to an irreversible agonist. nih.gov

Interactions with Other Opioid Receptor Heteromers

Studies on Delta-Mu Opioid Receptor Heteromerization

There is substantial evidence indicating that delta and mu-opioid receptors can form heteromers, which are complexes of the two different receptor types. mdpi.comnih.govfrontiersin.org These mu-delta opioid receptor (M/DOR) heteromers exhibit unique pharmacological properties that are distinct from their constituent monomeric receptors. mdpi.com

The formation of M/DOR heteromers can lead to allosteric modulation, where the binding of a ligand to one receptor in the complex influences the binding and signaling of the other. frontiersin.org For example, in cells co-expressing mu and delta receptors, the occupancy of one receptor's binding site can enhance the binding and G-protein signaling of the partner receptor. frontiersin.org

Studies using double-fluorescent knock-in mice have shown that endogenous mu and delta opioid receptors can physically associate at the plasma membrane of hippocampal neurons, suggesting the formation of constitutive heteromers. nih.gov The co-internalization of mu and delta receptors can be triggered by specific ligands, and this process is often driven by the delta receptor, leading to the sorting of the heteromer to the lysosomal compartment for degradation. nih.gov This ligand-specific co-internalization and trafficking of M/DOR heteromers provides a mechanism for fine-tuning mu-opioid receptor signaling. nih.gov Chronic morphine treatment has been shown to increase the expression of mu-delta heteromers in brain regions associated with reward pathways. frontiersin.org

Functional Consequences of Heteromer Modulation

The formation of heterodimers between opioid receptor subtypes, such as the kappa-opioid receptor (KOR) and the delta-opioid receptor (DOR), creates a new functional entity with a pharmacological profile distinct from its constituent monomeric receptors. The interaction of ligands with one protomer of the heterodimer can allosterically modulate the function of the other protomer, leading to unique downstream signaling consequences. N-Benzylnaltrindole (BNTI), a selective antagonist for the delta-2 opioid receptor, is positioned to exert significant functional influence on KOR-DOR heteromers by binding to the DOR protomer.

Research conducted on peripheral sensory neurons, which endogenously express KOR-DOR heteromers, has provided valuable insights into the functional consequences of modulating the DOR within this complex. nih.gov Studies using the structurally related DOR antagonist, naltrindole, have demonstrated that the occupancy of the DOR protomer can significantly alter the efficacy and potency of KOR agonists. This allosteric regulation is ligand-dependent, meaning the effect of the DOR antagonist varies depending on the specific KOR agonist being used. nih.gov

For instance, in a study utilizing adult rat nociceptors, naltrindole was found to enhance the potency of the KOR agonist ICI-199441 by a factor of 10 to 20. nih.gov Conversely, the response to another KOR agonist, U50488, was not altered by naltrindole. nih.gov This highlights the nuanced and specific nature of the functional modulation within the KOR-DOR heteromer.

Further evidence for the critical role of the DOR protomer in the function of the KOR-DOR heteromer comes from studies with the dual-acting ligand 6'-guanidinonaltrindole (B1244304) (6'-GNTI). In its capacity to inhibit nociceptors, the efficacy of 6'-GNTI was abolished when its occupancy of the DOR protomer was replaced by naltrindole. nih.gov This finding strongly suggests that the binding of a DOR antagonist like BNTI can effectively negate the functional output of a ligand acting at the KOR within the heteromer.

These findings have significant implications for the functional consequences of N-Benzylnaltrindole (hydrochloride) at KOR-DOR heteromers. As a potent and selective DOR antagonist, BNTI is expected to bind to the DOR protomer within the heteromer. nih.gov Based on the observed effects of naltrindole, the binding of BNTI would likely lead to a ligand-dependent allosteric modulation of KOR function. This could manifest as either an enhancement or a reduction in the potency and/or efficacy of co-administered KOR agonists.

The table below summarizes the observed functional consequences of DOR antagonist modulation on KOR agonist activity at KOR-DOR heteromers, providing a framework for the expected effects of N-Benzylnaltrindole.

| DOR Antagonist | KOR Agonist | Observed Functional Consequence at KOR-DOR Heteromer | Reference |

| Naltrindole | ICI-199441 | 10- to 20-fold enhancement of potency | nih.gov |

| Naltrindole | U50488 | No alteration of response | nih.gov |

| Naltrindole | 6'-GNTI | Abolished efficacy | nih.gov |

Structure Activity Relationship Sar Studies of N Benzylnaltrindole and Its Analogues

Impact of N-Benzyl Substitution on Opioid Receptor Affinity and Selectivity

The introduction of a benzyl (B1604629) group at the N-1' position of the indole (B1671886) ring of naltrindole (B39905), a known δ-opioid receptor antagonist, marked a significant step in modulating its pharmacological properties. This substitution led to the development of N-benzylnaltrindole (BNTI), a compound that not only retained but in some aspects, exhibited enhanced δ-opioid receptor antagonist activity and selectivity in vitro. nih.gov

The "message-address" concept is central to understanding opioid ligand-receptor interactions. nih.gov The core morphinan (B1239233) structure of the ligand is considered the "message," responsible for the general opioid activity, while specific substitutions, such as the N-benzyl group, act as the "address," directing the ligand to a particular receptor subtype. nih.govnih.gov The indole moiety of naltrindole extends into a part of the binding pocket that differs among opioid receptor subtypes, which is key to its δ-opioid receptor selectivity. nih.gov

Derivatization of the indolic nitrogen of naltrindole with a benzyl or substituted benzyl groups has been shown to produce compounds that maintain δ-opioid receptor antagonist activity and selectivity. nih.gov For instance, N-benzylnaltrindole has demonstrated prolonged δ-selective antagonism. nih.gov The addition of the N-benzyl group can also influence the ligand's interaction with different δ-opioid receptor subtypes, with BNTI showing selectivity for the δ2-subtype. nih.govnih.gov

Studies have shown that substitutions on the N-benzyl group itself can fine-tune the activity of the molecule. For example, introducing electrophilic moieties like isothiocyanate and haloacetamide onto the N-benzyl group of BNTI resulted in selective δ-opioid receptor antagonists. nih.gov Interestingly, the position of the substituent on the benzyl ring is critical; an o- or p-isothiocyanate derivative acts as a δ-selective antagonist, while the m-isothiocyanate isomer behaves as a δ-selective full agonist. nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Naltrindole and N-Benzylnaltrindole Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | δ Affinity (Ki, nM) | μ Affinity (Ki, nM) | κ Affinity (Ki, nM) | δ/μ Selectivity | δ/κ Selectivity | Reference |

|---|---|---|---|---|---|---|

| Naltrindole (NTI) | 0.29 | >12 | >12 | >40 | >40 | nih.gov |

| N-Benzylnaltrindole (BNTI) | - | - | - | - | - | nih.gov |

| 7'-Phenoxynaltrindole | 0.71 | >30 | >30 | >40 | >40 | nih.gov |

Data for N-Benzylnaltrindole was qualitatively described as potent and selective but specific Ki values were not provided in the searched articles.

Influence of Modifications to the Pyrrolomorphinan Core Structure

The pyrrolomorphinan core is a fundamental scaffold for a range of ligands targeting δ- and κ-opioid receptors. nih.gov Modifications to this core structure have profound effects on receptor affinity and selectivity. For instance, the parent pyrrolomorphinan is a non-selective opioid antagonist, which contrasts with the highly δ-selective antagonist profile of the related indolomorphinan, naltrindole. nih.gov This difference is attributed to the pyrrolomorphinan's lower δ-opioid receptor potency and higher μ- and κ-opioid receptor antagonist potency. nih.gov

However, selectivity for the δ-opioid receptor can be restored to the pyrrolomorphinan core through substitutions on the pyrrole (B145914) ring, specifically at the 4' and 5' positions. nih.gov Further enhancement of δ-opioid receptor potency is achieved by the introduction of an N-1'-benzyl substituent. nih.gov This highlights the synergistic interplay between the core structure and its substituents in determining the final pharmacological profile.

In a related series, pyridomorphinans, which feature a pyridine (B92270) ring instead of a pyrrole or indole ring, generally exhibit higher affinity for all opioid receptors compared to their pyrrolomorphinan counterparts with the same N-17 substituent. nih.gov Within the pyridomorphinan series, N-benzyl substitution on the pyridinonyl nitrogen generally leads to higher affinity for μ, δ, and κ receptors compared to N-methyl substitution. nih.gov

The orientation of the indole moiety fused to the morphinan base is also critical. A regioisomeric analogue of naltrindole, where the indole ring was attached differently, was found to be significantly less potent at the δ-opioid receptor, suggesting that the specific arrangement of the indolic benzene (B151609) moiety is optimal for high-affinity binding and antagonist activity. umn.edu

Correlation between Specific Moiety Introduction and Pharmacological Profile

The introduction of specific chemical groups (moieties) at various positions on the naltrindole scaffold can dramatically alter the pharmacological profile, shifting a compound from an antagonist to an agonist or conferring a mixed profile.

For example, substitutions on the indolic benzene ring of naltrindole can lead to compounds with significant partial to full agonist activity at either the δ-opioid receptor (in the mouse vas deferens assay) or the μ-opioid receptor (in the guinea pig ileum assay). nih.gov Specifically, a 7'-phenoxy substituted naltrindole analogue was found to possess mixed μ-agonist/δ-antagonist properties. nih.gov Such mixed-profile ligands are of interest for their potential as analgesics with a reduced propensity for tolerance and dependence. nih.gov

The N-benzyl group of N-benzylnaltrindole has been utilized as a scaffold to attach other functional groups. nih.gov As mentioned previously, the introduction of an isothiocyanate group at the meta position of the N-benzyl ring converts the typically antagonistic naltrindole scaffold into a potent, δ-selective full agonist. nih.gov This demonstrates that even distal modifications can have a profound impact on the intrinsic activity of the ligand.

Furthermore, studies on pyridomorphinans derived from oxymorphone, a μ-opioid agonist, have yielded compounds with substantial δ-opioid receptor agonist activity but little to no activity at μ- or κ-receptors. bath.ac.uk This illustrates how combining different core structures (pyridomorphinan) with moieties from other opioid ligands can lead to novel pharmacological profiles. bath.ac.uk

Development of Fluorescent Analogues as Receptor Probes

Fluorescently labeled ligands are invaluable tools for studying receptor localization, trafficking, and dynamics in living cells. The development of fluorescent analogues of N-benzylnaltrindole and related compounds has enabled the visualization of δ-opioid receptors. acs.orgumn.edu

Recently, two fluorescent probes based on the naltrindole scaffold, 6-Cy3 and 6-Cy5, were synthesized and characterized. acs.org These probes demonstrated high potency and selectivity for the δ-opioid receptor and were successfully used in single-molecule microscopy experiments to study the diffusion and dimerization of wild-type δ-opioid receptors at physiological densities. acs.org A key property for such probes is slow dissociation kinetics, which allows for washing away unbound probe while retaining a strong signal from the labeled receptors during imaging. acs.org

Another approach to labeling opioid receptors involves "traceless affinity labeling," where a high-affinity antagonist like naltrexamine is used to guide the transfer of a fluorescent dye to the receptor. nih.gov This method has been used to visualize opioid-sensitive neurons in brain tissue without impairing the function of the labeled receptors. nih.gov

The development of these fluorescent probes represents a significant advancement in the toolset available to researchers for investigating the complex biology of opioid receptors.

Preclinical Pharmacological Investigations Utilizing N Benzylnaltrindole Hydrochloride

Application as a Research Tool for Opioid Receptor Function Elucidation

N-Benzylnaltrindole (BNTI) has established itself as an invaluable tool in opioid pharmacology, primarily due to its potent and selective antagonist activity at the delta-opioid receptor (δ-opioid receptor). The derivatization of naltrindole's indolic nitrogen with a benzyl (B1604629) group resulted in a compound that retains high affinity and selectivity for the δ-opioid receptor. nih.govnih.gov This selectivity allows researchers to isolate and study the specific functions of the δ-opioid receptor system, distinguishing its effects from those mediated by mu (μ)- and kappa (κ)-opioid receptors. nyu.edu

One of the most significant attributes of N-Benzylnaltrindole as a research tool is its classification as a δ₂-selective antagonist. The δ-opioid receptor has been proposed to exist in at least two subtypes, δ₁ and δ₂. BNTI's preferential antagonism at the δ₂ subtype has been instrumental in studies aiming to differentiate the physiological and behavioral roles of these subtypes. nih.gov Furthermore, research has demonstrated that N-Benzylnaltrindole produces a long-lasting δ-selective antagonism in vivo, making it particularly useful for prolonged studies on opioid receptor function. nih.gov Its ability to selectively block δ-opioid receptors helps in elucidating their involvement in various physiological processes, including pain modulation and neuroendocrine function. nih.gov

In Vivo Studies in Animal Models

Animal models are indispensable for understanding the physiological and behavioral consequences of opioid receptor modulation in a whole organism. nih.govnih.gov

Antinociceptive assays are used to evaluate the pain-relieving potential of a substance or, in the case of an antagonist like N-Benzylnaltrindole, its ability to block the pain-relieving effects of an opioid agonist. These tests measure the response of an animal to a painful stimulus.

Hot Plate Test: This test measures the latency of an animal's response (e.g., paw licking or jumping) to a heated surface. wikipedia.orgucsf.edu It is typically used to assess centrally acting analgesics. wikipedia.orgscielo.brnih.gov An antagonist's effect is determined by its ability to reverse the increased latency caused by an opioid agonist.

Tail Flick Test: In this assay, a beam of heat is focused on the animal's tail, and the time it takes for the animal to "flick" its tail away is measured. wikipedia.orgresearchgate.net Similar to the hot plate test, this is a measure of a spinal reflex to a thermal stimulus and is sensitive to opioid analgesics. taylorandfrancis.comnih.gov

Abdominal Stretch (Writhing) Test: This chemical-induced pain model involves injecting a mild irritant into the animal's peritoneal cavity, which causes a characteristic stretching or writhing behavior. nih.gov The effectiveness of an analgesic is measured by the reduction in the number of writhes. Derivatives of N-Benzylnaltrindole have been evaluated in this assay, demonstrating their ability to act as δ-selective antagonists against the effects of δ-agonists. nih.gov

| Antinociceptive Assay | Stimulus Type | Typical Measurement | Relevance for BNTI |

| Hot Plate Test | Thermal (Heated Surface) | Latency to paw lick or jump wikipedia.orgucsf.edu | To test BNTI's ability to block δ-agonist-induced analgesia. |

| Tail Flick Test | Thermal (Radiant Heat) | Latency to tail flick wikipedia.orgresearchgate.net | To assess blockade of spinal and supraspinal analgesic pathways. |

| Writhing Test | Chemical (Irritant) | Number of abdominal constrictions nih.gov | To confirm in vivo δ-antagonist activity. nih.gov |

The opioid system is known to modulate not only pain but also mood and emotional states. Therefore, investigating the behavioral effects of selective antagonists like N-Benzylnaltrindole is crucial for understanding the role of δ-opioid receptors in these processes.

Models of Anxiety: Various animal models are used to study anxiety-like behaviors. researchgate.net These include the elevated plus-maze, light-dark box, and open-field tests, which are based on the conflict between an animal's natural tendency to explore and its aversion to open, brightly lit spaces. nih.gov The effects of a δ-opioid receptor antagonist like N-Benzylnaltrindole could be evaluated in these paradigms to determine the role of δ-receptors in anxiety.

Models of Depression: To assess depressive-like states in rodents, researchers employ tests such as the forced swim test and the tail suspension test. researchgate.netnih.govnih.gov In these tests, immobility is interpreted as a state of behavioral despair. nih.gov Another common test is the sucrose (B13894) preference test, where a reduction in the consumption of a sweetened solution is considered a measure of anhedonia, a core symptom of depression. researchgate.netfrontiersin.org While direct studies on N-Benzylnaltrindole in these models are limited in the provided context, related naltrindole (B39905) derivatives have been investigated for their antidepressant- and anxiolytic-like effects, suggesting a potential role for δ-opioid receptor modulation in mood regulation.

Modulation of Central Nervous System Functions

N-Benzylnaltrindole (BNTI), a potent and selective δ₂-opioid receptor antagonist, has been a subject of preclinical research to understand its influence on the central nervous system (CNS). tocris.comnih.govrndsystems.com The CNS, comprising the brain and spinal cord, is a complex network where opioid receptors, including the delta subtype, are widely distributed. nih.gov The modulation of these receptors can lead to a range of effects on neuronal activity and behavior.

Drugs that affect neurotransmitter systems can cause a general depression of CNS activity, including sedation. nih.gov Depressants, for instance, slow down brain function by enhancing the activity of inhibitory neurotransmitters like GABA, leading to calming and sedative effects. pmhccares.org While the precise physiological role of the enzyme NAALADase is not fully understood, its inhibition can lead to indirect antiglutamatergic effects, suggesting a potential for CNS depression. nih.gov

The intricate interplay of excitatory and inhibitory signals within the CNS is crucial for normal function. nih.gov Descending pain modulatory networks, involving cortical, subcortical, and brainstem regions, play a key role in regulating pain perception. nih.gov These pathways can be influenced by various neurotransmitters, and their modulation can either inhibit or facilitate pain signals. nih.gov Preclinical studies with compounds like N-Benzylnaltrindole help to elucidate the specific roles of receptor subtypes, such as the δ₂-opioid receptor, within these complex CNS processes.

Studies on Receptor Expression and Regulation in Animal Brain Regions

Preclinical investigations using animal models have been instrumental in mapping the expression and regulation of delta-opioid receptors in various brain regions. N-Benzylnaltrindole, with its high selectivity for the δ₂ subtype, serves as a valuable pharmacological tool in these studies. nih.govnih.gov

Research has shown that delta-opioid receptors are present in several areas of the brain. scilit.com For instance, studies utilizing radiolabeled ligands have identified the distribution of these receptors in regions pertinent to pain, mood, and addiction. nih.govscilit.com The development of radiotracers like N1'-([11C]methyl)naltrindole ([11C]MeNTI), a derivative of naltrindole, has enabled the in vivo visualization and quantification of delta-opioid receptors using positron emission tomography (PET). nih.gov

PET imaging studies in mice have confirmed the high selectivity of [11C]MeNTI for delta-opioid receptors. nih.gov Subsequent studies in humans have further validated its use, showing that the regional distribution of [11C]MeNTI binding correlates strongly with the in vitro distribution of delta-opioid sites. nih.gov The highest binding has been observed in the neocortex, caudate nucleus, and putamen, with lower levels in the amygdala, cerebellum, and thalamus. nih.gov This detailed mapping provides a foundation for understanding the functional significance of delta-opioid receptor expression in different brain circuits.

Exploration of Preclinical Therapeutic Avenues

Role in Investigating Addiction-Related Behaviors (e.g., Ethanol (B145695) Intake)

N-Benzylnaltrindole has been utilized in preclinical research to explore the role of the δ₂-opioid receptor in addiction-related behaviors, such as ethanol intake. nih.gov The neurobiology of addiction involves complex changes in brain reward circuits. nih.gov

Studies in animal models have shown that nicotine (B1678760) administration can increase voluntary ethanol consumption. nih.gov For example, Sprague-Dawley rats administered nicotine showed a significant and sustained increase in operant self-administration of a 20% ethanol solution. nih.gov This suggests an interaction between the nicotinic and opioid systems in modulating the reinforcing effects of alcohol.

Research has also established that ethanol consumption is a heritable trait in mice, with significant genetic influence on both initial and chronic intake levels. nih.gov Notably, the PWK/PhJ mouse strain has been identified as having exceptionally high ethanol consumption, even surpassing the commonly used C57BL/6J "high-drinking" strain. nih.gov The use of selective antagonists like N-Benzylnaltrindole in such models can help to dissect the specific contribution of the δ₂-opioid receptor to these behaviors. By blocking this receptor subtype, researchers can investigate its involvement in the rewarding and reinforcing properties of substances like ethanol.

Modulation of Cough Reflexes

Preclinical studies have investigated the potential role of opioid receptor modulation in the cough reflex. The cough reflex is a protective mechanism initiated by the stimulation of receptors in the respiratory tract. wikipedia.org This stimulation triggers a neural pathway via the vagus nerve to the medulla in the brainstem, which then coordinates the motor response of coughing. youtube.com

The sensitivity of the cough reflex can be heightened in certain conditions, a phenomenon known as cough hypersensitivity. nih.gov This involves both peripheral and central mechanisms, with evidence suggesting an imbalance of excitatory and inhibitory signals in the neural circuits controlling cough. nih.gov

While some opioids are known to have cough-suppressing (antitussive) effects, the specific role of different opioid receptor subtypes is an area of ongoing research. biorxiv.org The use of selective antagonists like N-Benzylnaltrindole in preclinical models allows for the investigation of the δ₂-opioid receptor's involvement in the modulation of the cough reflex. nih.govwikipedia.org By blocking this specific receptor, researchers can determine its contribution to the complex neural regulation of coughing. nih.gov

Potential Immunomodulatory Effects (preclinical, e.g., T-lymphocyte proliferation)

Preclinical research has begun to explore the potential immunomodulatory effects of compounds that target opioid receptors, including the proliferation of T-lymphocytes. Delta-opioid receptors have been found on immunocompetent cells, suggesting a role in the regulation of the immune system. umich.edu

T-lymphocytes, or T cells, are crucial components of the adaptive immune system. nih.gov Their proliferation and differentiation are tightly regulated processes. For instance, Follicular helper T cells (Tfh) are essential for helping B cells produce antibodies. nih.gov The development and function of these and other T cell subsets are influenced by a variety of signaling molecules. nih.gov

The investigation into how δ-opioid receptor antagonists like N-Benzylnaltrindole might influence T-lymphocyte proliferation is still in early stages. Such studies aim to understand the intricate connections between the nervous and immune systems and how opioid receptor modulation might impact immune responses.

Applications in Positron Emission Tomography (PET) Imaging Research

N-Benzylnaltrindole and its derivatives have found significant application in preclinical and clinical research involving Positron Emission Tomography (PET) imaging. PET is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular processes in the body, including the density and occupancy of specific receptors. frontiersin.orgyoutube.com

A key development in this area has been the creation of the radiotracer N1'-([11C]methyl)naltrindole ([11C]MeNTI), a positron-emitting ligand derived from naltrindole. nih.govumich.edu This radiotracer exhibits high selectivity and potency for the delta-opioid receptor (DOR), making it an excellent tool for studying this receptor system with PET. umich.eduumich.edu

PET studies using [11C]MeNTI have successfully mapped the distribution of DORs in the human brain, showing high concentrations in areas like the neocortex and striatum. nih.gov This technology has also been used to quantify DORs in other parts of the body, such as the heart, and to image DORs expressed in certain types of tumors. umich.edu The ability to non-invasively measure receptor density and drug-receptor interactions in living subjects makes PET imaging with tracers like [11C]MeNTI invaluable for drug development and for understanding the role of the delta-opioid system in various physiological and pathological conditions. biorxiv.orgfrontiersin.org Furthermore, PET imaging can be utilized to assess tumor responses to therapy by targeting processes like cell death or proliferation. nih.govmdpi.com

Interactive Data Table: Preclinical Research with N-Benzylnaltrindole (hydrochloride)

| Area of Investigation | Key Findings | Model System/Method |

| Central Nervous System | Acts as a potent and selective δ₂-opioid receptor antagonist. tocris.comnih.govrndsystems.com | In vitro and in vivo animal models. nih.gov |

| Receptor Distribution | [11C]MeNTI, a derivative, allows for PET imaging of delta-opioid receptors. Highest binding in neocortex, caudate nucleus, and putamen. nih.gov | PET imaging in mice and humans. nih.gov |

| Addiction (Ethanol Intake) | Used to investigate the role of δ₂-opioid receptors in the reinforcing effects of ethanol. nih.gov | Animal models of ethanol self-administration. nih.gov |

| Cough Reflex | Helps to determine the contribution of the δ₂-opioid receptor to the neural regulation of cough. wikipedia.orgnih.gov | Preclinical animal models of cough. nih.gov |

| Immunomodulation | Explores the influence of δ-opioid receptor blockade on T-lymphocyte activity. umich.edu | In vitro cell culture (T-lymphocytes). nih.govnih.gov |

| PET Imaging | N1'-([11C]methyl)naltrindole ([11C]MeNTI) is a selective radiotracer for imaging delta-opioid receptors. nih.govumich.edu | Positron Emission Tomography (PET). frontiersin.org |

Development and Validation of Radiolabeled Tracers

The development of radiolabeled tracers is a critical step in enabling the non-invasive in vivo study of specific molecular targets through imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). For a compound like N-Benzylnaltrindole (hydrochloride), a potent and selective delta-opioid receptor (DOR) antagonist, the creation of a radiolabeled version would offer a powerful tool for neuropharmacological research.

To date, public domain research has not specifically detailed the development and validation of a radiolabeled form of N-Benzylnaltrindole (hydrochloride). However, the principles for creating such a tracer would follow established radiopharmaceutical development pathways. This would involve labeling the N-Benzylnaltrindole molecule with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclide.

The synthesis of a potential radiotracer, for instance, [¹¹C]N-Benzylnaltrindole, would likely involve the reaction of a suitable precursor molecule with a radiolabeling agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. The radiosynthesis would need to be optimized for radiochemical yield, purity, and specific activity to be suitable for in vivo imaging.

Once synthesized, the validation of a putative radiolabeled N-Benzylnaltrindole tracer would encompass several key stages:

In Vitro Characterization: This would involve assessing the binding affinity and selectivity of the radiolabeled compound for the delta-opioid receptor compared to other opioid receptor subtypes (mu and kappa). This is typically performed using cell membrane preparations expressing these receptors.

In Vivo Pharmacokinetics: The biodistribution and pharmacokinetic profile of the radiotracer would be evaluated in animal models. This helps to determine the tracer's uptake in the brain, its rate of metabolism, and its clearance from the body.

Specificity and Target Engagement: Blocking studies are essential to validate that the radiotracer is binding specifically to the delta-opioid receptors in the brain. This is achieved by pre-administering a non-radiolabeled DOR antagonist (like N-Benzylnaltrindole itself) to observe a reduction in the radiotracer's signal in target brain regions.

While specific data for a radiolabeled N-Benzylnaltrindole is not available, the extensive research on the closely related naltrindole derivative, [¹¹C]methylnaltrindole ([¹¹C]MeNTI), provides a well-established template for the development and validation of DOR radiotracers.

Imaging Delta Opioid Receptor Distribution and Occupancy in Animal Models

Following the successful development and validation of a radiolabeled version of N-Benzylnaltrindole, it could be utilized in preclinical PET or SPECT imaging studies to investigate the distribution and occupancy of delta-opioid receptors in the brains of living animal models, such as rodents and non-human primates.

Mapping Receptor Distribution:

By administering the radiotracer to an animal and acquiring dynamic images of the brain, researchers can generate detailed maps illustrating the density and localization of delta-opioid receptors. These studies would reveal the concentration of these receptors in various brain regions known to be involved in pain, mood, and addiction, such as the striatum, cortex, and amygdala.

Measuring Receptor Occupancy:

Receptor occupancy studies are a powerful application of in vivo imaging. These experiments can determine the degree to which an unlabeled drug binds to and occupies its target receptor at therapeutic doses. In the context of N-Benzylnaltrindole, such a study would involve administering the non-radiolabeled compound to an animal, followed by the injection of the radiolabeled version. The reduction in the binding of the radiotracer in the presence of the "cold" drug allows for the calculation of the percentage of delta-opioid receptors occupied by N-Benzylnaltrindole at a given dose.

This information is invaluable for understanding the dose-response relationship of the drug and for predicting therapeutically effective doses in humans.

Research Findings from Analogous Tracers:

While direct imaging studies with radiolabeled N-Benzylnaltrindole have not been published, studies with the analogous tracer [¹¹C]MeNTI have provided significant insights into the delta-opioid system. These studies have successfully mapped the distribution of DORs in the brains of various species and have been used to investigate changes in receptor density in different physiological and pathological states.

The table below summarizes the in vitro pharmacological profile of the non-radiolabeled N-Benzylnaltrindole, which underscores its potential as a selective tool for studying delta-opioid receptors. The high affinity and selectivity for the delta-opioid receptor are key characteristics that would be desirable in a radiotracer developed from this compound.

| Compound Name | Receptor Target | Binding Affinity (Ki, nM) | Selectivity (fold vs. mu/kappa) |

| N-Benzylnaltrindole | Delta-Opioid Receptor | 0.09 | 233 (vs. mu), 1444 (vs. kappa) |

Data derived from in vitro studies.

In vivo studies using non-radiolabeled N-Benzylnaltrindole have demonstrated its long-acting antagonist properties at the delta-opioid receptor in animal models like mice. nih.gov For instance, it has been shown to produce a delta-selective antagonism that can last for several days. nih.gov Further research has also explored derivatives of N-benzylnaltrindole as selective antagonists for the delta-opioid receptor. nih.gov

Advanced Methodological Approaches Enhanced by N Benzylnaltrindole Hydrochloride

High-Throughput Screening Methodologies for Ligand Profiling

High-throughput screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. semanticscholar.orgrsc.org These methodologies are characterized by miniaturization of assays, automation, and the use of sensitive detection methods to quickly identify "hits"—compounds that interact with a specific biological target. semanticscholar.orgnih.gov

In the context of ligand profiling, HTS is instrumental for:

Primary Screening: Identifying novel ligands from extensive compound libraries that bind to a target of interest, such as the delta-opioid receptor.

Selectivity Profiling: Screening a confirmed "hit" against a panel of related receptors to determine its specificity. A compound like N-Benzylnaltrindole, once identified, would be profiled against mu- and kappa-opioid receptors to confirm its high selectivity for the delta subtype.

Structure-Activity Relationship (SAR) Studies: HTS can accelerate the analysis of SAR by rapidly testing a series of structurally related analogs. The development of N-Benzylnaltrindole involved derivatizing the indolic nitrogen of naltrindole (B39905) with various substituted benzyl (B1604629) groups to optimize potency and selectivity. nih.gov HTS platforms allow for the efficient screening of such analog libraries to pinpoint the most promising candidates. researchgate.net

The process often involves competitive binding assays in a multi-well plate format, where compounds from a library compete against a labeled reference ligand for binding to the receptor. The displacement of the reference ligand indicates that the test compound is a potential binder. The integration of HTS allows for the testing of thousands of compounds per day, significantly accelerating the discovery and characterization of selective pharmacological tools like N-Benzylnaltrindole. semanticscholar.org

Label-Free Biosensor Technologies in Receptor Pharmacology

Traditional receptor binding assays often rely on labels (radioactive or fluorescent) which can potentially interfere with the ligand-receptor interaction. nih.gov Label-free biosensor technologies circumvent this issue by detecting the binding event directly, providing real-time kinetic data on the association and dissociation of a ligand. nih.gov

Technologies such as Surface Plasmon Resonance (SPR) and Resonant Wavelength Grating (RWG) optical biosensors are prominent in this field. nih.gov These systems work by measuring changes in a physical property—such as the refractive index or mass—at the sensor surface where the target receptor is immobilized. nih.gov When a ligand like N-Benzylnaltrindole binds to the receptor, it causes a detectable shift in the sensor's signal.

The application of label-free technologies in studying N-Benzylnaltrindole offers several advantages:

Real-Time Kinetics: Researchers can monitor the binding and dissociation of N-Benzylnaltrindole to the delta-opioid receptor in real time, allowing for the precise determination of kinetic constants (k_on and k_off) and affinity (K_D).

Physiological Relevance: Assays can be conducted on living cells expressing the receptor, providing data in a more physiologically relevant context without the potential artifacts introduced by labels. nih.gov

Mechanism of Action: These technologies can help elucidate the mechanism of antagonism. For instance, they can differentiate between a competitive antagonist that prevents agonist binding and an allosteric modulator that binds to a different site on the receptor.

As G-protein coupled receptors (GPCRs) like the delta-opioid receptor are a major class of drug targets, the use of label-free biosensors with specific antagonists like N-Benzylnaltrindole is crucial for detailed pharmacological characterization. medchemexpress.comnih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a foundational technique in pharmacology for quantifying the interaction between a ligand and a receptor. wikipedia.orgnih.gov These assays utilize a radiolabeled compound (a radioligand) that binds with high affinity and specificity to the target receptor. The primary utility of these assays is to determine the binding affinity (K_i) of an unlabeled test compound and the density of receptors in a given tissue or cell preparation (B_max). wikipedia.org

In the characterization of N-Benzylnaltrindole, radioligand binding assays are indispensable. The typical experimental setups include:

Saturation Binding Assays: These are used to determine the receptor density (B_max) and the dissociation constant (K_d) of the radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.

Competition Binding Assays: To determine the binding affinity (K_i) of N-Benzylnaltrindole, the receptor preparation is incubated with a fixed concentration of a selective delta-opioid receptor radioligand (e.g., [³H]naltrindole) and varying concentrations of unlabeled N-Benzylnaltrindole. N-Benzylnaltrindole competes with the radioligand for binding to the receptor. The concentration of N-Benzylnaltrindole that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the K_i value.

The high affinity and selectivity of N-Benzylnaltrindole for the delta-opioid receptor over mu- and kappa-opioid receptors were established using these precise quantitative assays. nih.gov

Table 1: Opioid Receptor Binding Affinity of N-Benzylnaltrindole

| Receptor Subtype | Binding Affinity (K_i) | Description |

|---|---|---|

| Delta (δ) Opioid Receptor | Low nanomolar (nM) range | Indicates high-affinity binding, consistent with its role as a potent antagonist. nih.gov |

| Mu (μ) Opioid Receptor | Significantly higher than for δ | Demonstrates selectivity for the delta receptor over the mu receptor. |

| Kappa (κ) Opioid Receptor | Significantly higher than for δ | Demonstrates selectivity for the delta receptor over the kappa receptor. frontiersin.org |

Integration of In Vitro and In Vivo Pharmacological Data for Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. A critical aspect of this process is the integration of data from in vitro (laboratory-based) and in vivo (whole organism) studies. N-Benzylnaltrindole serves as an excellent case study for this integration.

In Vitro Findings:

Receptor Binding: Radioligand binding assays established N-Benzylnaltrindole as a high-affinity and selective ligand for the δ-opioid receptor. nih.govnih.gov

Functional Assays: Experiments using isolated tissues, such as the mouse vas deferens preparation, confirmed its antagonist activity by showing its ability to block the effects of delta-opioid receptor agonists. nih.gov

In Vivo Findings:

Antagonist Activity: In animal models, N-Benzylnaltrindole effectively blocks the antinociceptive effects of delta-opioid agonists. nih.gov

Duration of Action: A key finding from in vivo studies is the remarkably long duration of action of N-Benzylnaltrindole, with its antagonist effects lasting for several days after a single administration. nih.gov This prolonged action is a significant advantage for studies requiring sustained receptor blockade. nih.gov

The strong correlation between the high in vitro potency and selectivity of N-Benzylnaltrindole and its robust and long-lasting in vivo antagonist effects validates its use as a pharmacological tool. This successful translation from the bench to preclinical models underscores the importance of integrating data from multiple levels of biological complexity. It confirms that the molecular interactions observed in a test tube have meaningful and predictable consequences in a living system, which is the fundamental goal of translational pharmacology.

Q & A

Q. What experimental methods are used to confirm δ-opioid receptor (DOR) antagonism of N-Benzylnaltrindole hydrochloride?

To confirm DOR antagonism, researchers typically employ competitive receptor binding assays and functional assays.

- Competitive Binding Assays : Use radiolabeled DOR ligands (e.g., [³H]Naltrindole) in cell membrane preparations. Incubate with varying concentrations of N-Benzylnaltrindole hydrochloride to measure displacement of the radioligand. Calculate IC₅₀ values to determine binding affinity .

- Functional Assays : Utilize GTPγS binding or cAMP accumulation assays in DOR-expressing cells. Pre-incubate cells with N-Benzylnaltrindole hydrochloride before agonist exposure to assess inhibition of receptor signaling .

Q. What are the recommended storage conditions for maintaining N-Benzylnaltrindole hydrochloride stability?

Store the compound at +4°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles, as hydrolysis or degradation may occur under suboptimal conditions. For long-term storage (>6 months), aliquot and store at -20°C under inert gas (e.g., argon) to minimize oxidation .

Q. Which analytical methods are suitable for assessing the purity of N-Benzylnaltrindole hydrochloride?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 220–280 nm). Mobile phases often include acetonitrile/water gradients with 0.1% trifluoroacetic acid to improve peak resolution .

- Thin-Layer Chromatography (TLC) : Employ silica gel plates and a solvent system of chloroform:methanol (9:1). Visualize spots under UV light or via iodine vapor exposure .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of N-Benzylnaltrindole hydrochloride?

- Dose Optimization : Use factorial design (e.g., 2³ design) to test variables like dose (0.1–10 mg/kg), administration route (IV, IP, SC), and sampling timepoints (0–24 hrs) .

- Bioanalytical Validation : Quantify plasma concentrations via LC-MS/MS. Validate methods for specificity, linearity (1–1000 ng/mL), and recovery rates (>85%) .

- Tissue Distribution : Sacrifice animals at predetermined intervals, homogenize tissues (brain, liver, kidneys), and extract compounds using acetonitrile precipitation. Compare tissue-to-plasma ratios .

Q. How should contradictions in binding affinity data between functional assays and radioligand displacement studies be resolved?

- Orthogonal Validation : Repeat functional assays (e.g., cAMP inhibition) with parallel radioligand binding to confirm receptor engagement. Discrepancies may arise from assay-specific conditions (e.g., G-protein coupling efficiency) .

- Purity Reassessment : Analyze compound purity via HPLC. Contaminants (e.g., residual solvents) may interfere with receptor interactions. Repurify using column chromatography if necessary .

- Allosteric Effects : Test for non-competitive antagonism by incubating with irreversible DOR agonists. A lack of displacement suggests allosteric modulation .

Q. What strategies optimize the synthesis of N-Benzylnaltrindole hydrochloride for high yield and reproducibility?

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis. Optimize stoichiometry of naltrexone derivatives and benzyl halides (1:1.2 molar ratio) .

- Purification Steps : Perform flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates. Final recrystallization in ethanol/water (9:1) enhances purity (>98%) .

- Quality Control : Validate each synthesis batch via melting point analysis (expected range: 220–225°C) and NMR (¹H, ¹³C) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.